Tegafur is a fluorinated pyrimidine analog of 5-fluorouracil (5-FU). [, ] It acts as a prodrug of 5-FU, meaning it is inactive in its administered form and must be metabolized within the body to exert its effects. [, , ] Tegafur is commonly employed in scientific research as a model compound and in preclinical studies for its antitumor properties. [, , ]
While the provided abstracts don't detail specific synthesis methods for Tegafur, one study mentions the synthesis of complex Tegafur derivatives. [] These derivatives, O-(1-Arylseleno-3-azido)isopropyl-O- 2-(N 3 -tegafur)alkyl thiophosphate, were synthesized via a multistep process involving hexaethyl phosphorous triamide and various reagents. This suggests potential for derivatizing Tegafur for research purposes.
Tegafur undergoes enzymatic conversion to 5-FU primarily via cytochrome P450 enzymes (CYP1A2, CYP2A6, and CYP2C8) in the liver. [, ] This conversion is a key step in its mechanism of action as 5-FU is the active antitumor agent. Additionally, cytosolic thymidine phosphorylase (dThdPase) contributes to 5-FU formation, particularly at higher Tegafur concentrations. []
Tegafur exerts its antitumor effects primarily through its metabolite, 5-FU. [, ] 5-FU disrupts DNA synthesis by inhibiting thymidylate synthase, an enzyme crucial for DNA replication. [] This inhibition leads to cell cycle arrest and ultimately, cell death. The co-administration of uracil with Tegafur has been shown to enhance its antitumor activity by inhibiting the degradation of 5-FU, thereby increasing its concentration in tumor tissues. [, , ]
CAS No.: 127103-11-1
CAS No.: 65199-11-3
CAS No.: 489-58-7
CAS No.: 577-26-4
CAS No.: 7632-10-2
CAS No.: 27233-92-7